Selegiline, also known as L-deprenyl, is a medication primarily utilized in the treatment of Parkinson's disease and major depressive disorder. It acts as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), which leads to increased levels of dopamine in the brain. At higher doses, it may also inhibit monoamine oxidase A (MAO-A), enhancing serotonin and norepinephrine levels. Selegiline is available in various forms, including oral tablets, orally disintegrating tablets, and transdermal patches, with each formulation offering distinct pharmacokinetic profiles and therapeutic applications .
Selegiline was first synthesized in the early 1960s by Hungarian researchers Zoltan Ecseri and József Knoll at Chinoin Pharmaceutical Company. It was initially studied as an antidepressant but gained prominence for its neuroprotective effects in Parkinson's disease. The compound was introduced for medical use in Hungary in 1977 and subsequently approved in various countries, including the United States in 1989 .
Selegiline belongs to several pharmacological classes:
The synthesis of selegiline can be achieved through several methods, typically involving the modification of phenethylamine derivatives. One common synthetic route involves the following steps:
The synthetic pathway often requires careful control of reaction conditions to ensure high selectivity for the desired isomer (L-deprenyl). Various catalysts and solvents may be employed to optimize yield and purity.
Selegiline has a chemical formula of and a molecular weight of approximately 187.286 g/mol. Its structure features a phenethylamine backbone with a propargyl side chain, which is crucial for its biological activity.
Selegiline undergoes several important reactions within biological systems:
The irreversible binding to MAO-B allows for prolonged effects on neurotransmitter levels, which is particularly beneficial in managing symptoms of Parkinson's disease .
Selegiline's mechanism involves:
Clinical studies have shown that selegiline can slow disease progression in Parkinson's disease patients when used early in treatment .
Relevant data include:
Selegiline has several scientific uses:
Selegiline remains a subject of interest for ongoing research into its broader therapeutic potential beyond current approved uses .
UIC’s ecosystem provided the essential infrastructure for Selagine’s genesis. Key academic contributions originated from the laboratory of Dr. Sandeep Jain, Professor of Ophthalmology, whose research on ocular surface inflammation received sustained funding from the National Eye Institute (NEI/NIH grant R24EY032440), Research to Prevent Blindness, and UIC’s Office of Technology Management (OTM) [4] [6]. The university’s Incubator Laboratory Facility housed early R&D, offering wet-lab resources and entrepreneurial support through initiatives like the COMassist program led by Dr. Michael Flavin [3] [7]. UIC’s emphasis on translational medicine enabled the transition from basic research on immunoglobulin biology to applied therapeutic development, positioning Selagine to tackle complex inflammatory pathways in dry eye disease (DED) [6] [9].
Selagine targets chronic dry eye disease (DED)—a condition affecting ~17 million Americans and projected to drive a global market exceeding $6.5 billion by 2027 [4] [9]. Current FDA-approved therapies (e.g., cyclosporine, lifitegrast) primarily modulate T-cell activity but fail to address the multifactorial inflammation inherent in DED, including:
Selagine’s lead asset, SLG-100 (GRF312), is an anti-inflammatory biologic formulated from pooled human immunoglobulins. It neutralizes diverse inflammatory mediators simultaneously—offering mechanistic superiority over narrow-spectrum competitors [4] [9]. The company’s pipeline also includes SLG-200, a novel ophthalmic antibiotic designed to combat resistant bacterial keratitis pathogens like MRSA [9].
Table 2: Selagine’s Therapeutic Pipeline Addressing Ocular Surface Diseases
Asset | Mechanism | Indication | Development Stage | Differentiation |
---|---|---|---|---|
SLG-100 (GRF312) | Polyclonal immunoglobulins targeting cytokines/autoantibodies | Chronic dry eye disease (DED) | Phase II clinical trials | Broad-spectrum anti-inflammatory action |
SLG-200 | Novel antibiotic overcoming efflux-mediated resistance | Bacterial keratitis | Preclinical | High potency against MRSA and intracellular pathogens |
By integrating academic innovation with industrial scalability, Selagine aims to deliver paradigm-shifting therapies for patients with limited treatment options. Its success underscores UIC’s role in advancing ophthalmic biotechnology and the transformative potential of plasma-derived biologics [1] [3] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7